
J 104129 Fumarat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
J 104129 fumarate is a potent muscarinic M3 receptor antagonist with high selectivity over M2 receptors. It is known for its bronchodilator activity, making it a valuable compound in respiratory research . The compound’s chemical structure is (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of this compound are diverse, particularly in the fields of medicinal chemistry and pharmacology:
-
Pharmacological Research :
- The compound's structure suggests potential applications in drug development, particularly as an antagonist or modulator for various receptors. Its unique combination of functional groups may allow it to interact with biological systems in novel ways, potentially leading to the discovery of new therapeutic agents.
- Biochemical Studies :
- Bioassays :
Case Studies
While specific case studies on this exact compound may be limited, related compounds with similar structures have been studied extensively:
- Fumaric Acid Derivatives : Compounds similar to (E)-but-2-enedioic acid have shown promise in treating autoimmune diseases, such as psoriasis, by modulating immune responses.
- Piperidine Derivatives : Research on piperidine-based compounds has revealed their potential as analgesics and anti-inflammatory agents, indicating that the piperidine moiety in our compound might confer similar benefits .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
J 104129 Fumarate interacts with the muscarinic M3 receptor, a type of G protein-coupled receptor (GPCR) that plays a crucial role in various biochemical reactions . The interaction between J 104129 Fumarate and the M3 receptor is characterized by a high affinity, with a Ki value of 4.2 nM .
Cellular Effects
J 104129 Fumarate’s antagonistic action on the M3 receptor can influence various cellular processes. By blocking the M3 receptor, it can inhibit the downstream signaling pathways activated by this receptor, thereby influencing cellular functions such as smooth muscle contraction .
Molecular Mechanism
The molecular mechanism of J 104129 Fumarate involves its binding to the M3 receptor, thereby preventing the receptor’s activation by its natural ligand, acetylcholine . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In animal studies, J 104129 Fumarate has shown potent bronchodilator activity that lasts for more than 10 hours . This suggests that the compound has good stability and a long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of J 104129 Fumarate can vary with different dosages in animal models. For example, it has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in rats at a dose of 0.58 mg/kg .
Metabolic Pathways
Given its role as a muscarinic M3 receptor antagonist, it is likely to be involved in pathways related to neurotransmission and smooth muscle contraction .
Transport and Distribution
Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its target is a cell surface receptor, it is likely to be found in the vicinity of the cell membrane where it can interact with the M3 receptor .
Vorbereitungsmethoden
The synthesis of J 104129 fumarate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Cyclopentylation: Introduction of the cyclopentyl group to the core structure.
Hydroxylation: Addition of a hydroxyl group to enhance receptor binding.
Piperidinylation: Incorporation of the piperidinyl moiety to improve selectivity.
Fumarate Formation: The final step involves the formation of the fumarate salt to enhance solubility and stability.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
(αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide-Fumarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, wodurch sich die Aktivität der Verbindung möglicherweise ändert.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
(αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide-Fumarat wird mit anderen muskarinischen Rezeptor-Antagonisten wie diesen verglichen:
Tiotropiumbromid: Ein weiterer M3-Rezeptor-Antagonist, der zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt wird.
Ipratropiumbromid: Ein nicht-selektiver muskarinischer Antagonist, der zur Bronchodilatation eingesetzt wird.
Glycopyrrolat: Ein M3-Antagonist mit Anwendungen bei Atemwegs- und Magen-Darm-Erkrankungen.
J 104129 Fumarat zeichnet sich durch seine hohe Selektivität für M3-Rezeptoren aus, was es zu einer gezielteren Option mit potenziell weniger Nebenwirkungen macht .
Biologische Aktivität
The compound under investigation, known as (E)-but-2-enedioic acid; (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide , is a complex organic molecule that combines elements of dicarboxylic acids and piperidine derivatives. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound consists of two primary components:
- (E)-but-2-enedioic acid (commonly known as fumaric acid), which has the molecular formula C4H4O4 and is characterized by its dicarboxylic acid structure.
- (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide , which incorporates a cyclopentane ring and a piperidine moiety.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃ |
Molecular Weight | 250.30 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Fumaric acid, a key component of the compound, has been shown to exhibit various biological activities, including:
- Antioxidant Properties : Fumaric acid acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially beneficial in treating autoimmune diseases such as psoriasis .
The piperidine derivative enhances the bioactivity of fumaric acid by improving its pharmacokinetic properties, possibly through enhanced receptor binding affinity.
Therapeutic Applications
Research indicates that the combined effects of fumaric acid and the piperidine derivative may offer therapeutic benefits in several areas:
- Neurological Disorders : The compound may have neuroprotective effects, making it a candidate for treating conditions like multiple sclerosis.
- Metabolic Disorders : Its role in modulating metabolic pathways suggests potential applications in obesity and diabetes management .
- Pain Management : The analgesic properties attributed to the piperidine structure may provide relief in chronic pain conditions .
Case Studies
Several studies have explored the efficacy of fumaric acid derivatives:
- Psoriasis Treatment : A clinical trial demonstrated that fumaric acid esters significantly reduced psoriasis symptoms compared to placebo controls .
- Neuroprotection in Animal Models : Research on animal models indicated that fumaric acid derivatives could protect against neurodegeneration induced by oxidative stress.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQUCITPHOUAC-DSSYAJFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does J 104129 fumarate contribute to understanding the cardiovascular effects of acetylcholine in the prelimbic cortex?
A: J 104129 fumarate is a selective antagonist of the M3 muscarinic receptor subtype []. In the study, microinjecting acetylcholine into the prelimbic cortex of rats caused a decrease in mean arterial pressure (MAP) and an increase in heart rate (HR). Pretreating the prelimbic cortex with J 104129 fumarate completely blocked these cardiovascular responses []. This finding suggests that the depressor and tachycardic effects of acetylcholine in the prelimbic cortex are mediated specifically through the M3 muscarinic receptor subtype. By using J 104129 fumarate, the researchers were able to pinpoint the specific receptor subtype responsible for these cardiovascular effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.